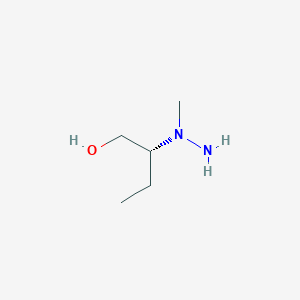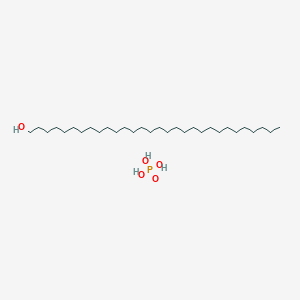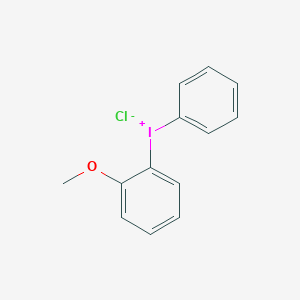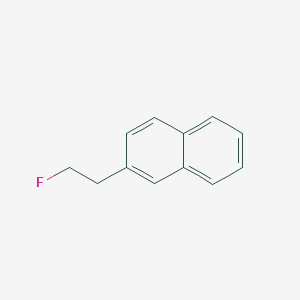
2-(2-Fluoroethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoroethyl)naphthalene is an organic compound with the molecular formula C₁₂H₁₁F. It is a derivative of naphthalene, where a fluoroethyl group is attached to the second carbon of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoroethyl)naphthalene typically involves the introduction of a fluoroethyl group to the naphthalene ring. One common method is the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluoroethylating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent .
Industrial Production Methods: For industrial production, the process is scaled up to ensure the efficient and safe handling of reagents. The use of high-boiling-point aprotic solvents and robust catalytic systems ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Fluoroethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the fluoroethyl group can influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, sulfonic acids, and nitrating agents are used under conditions that favor electrophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are employed.
Major Products:
Aplicaciones Científicas De Investigación
2-(2-Fluoroethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescence probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoroethyl)naphthalene involves its interaction with molecular targets through its fluoroethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic addition, which are facilitated by the electron-withdrawing nature of the fluoro group .
Comparación Con Compuestos Similares
2-Fluoronaphthalene: Similar structure but lacks the ethyl group, making it less reactive in certain substitution reactions.
2-Vinylnaphthalene: Contains a vinyl group instead of a fluoroethyl group, leading to different reactivity and applications.
Naphthalene: The parent compound, which is less reactive and lacks the specific properties imparted by the fluoroethyl group.
Uniqueness: This compound’s ability to undergo specific chemical reactions and its use in advanced material synthesis make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
463934-12-5 |
|---|---|
Fórmula molecular |
C12H11F |
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
2-(2-fluoroethyl)naphthalene |
InChI |
InChI=1S/C12H11F/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 |
Clave InChI |
OVVGIPSPLCRCPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
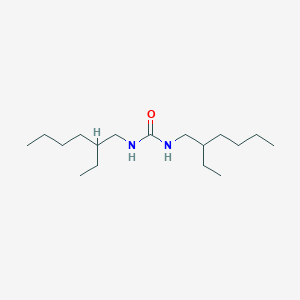
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
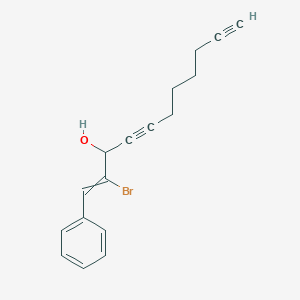
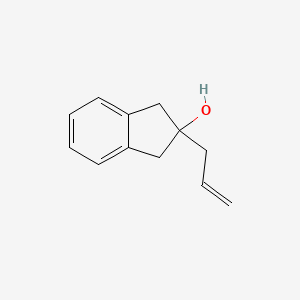
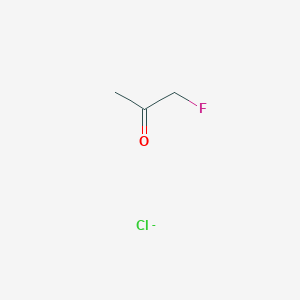
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
